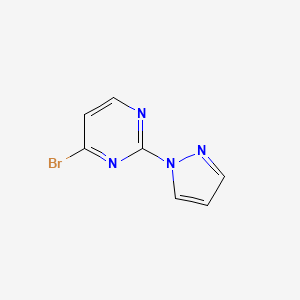

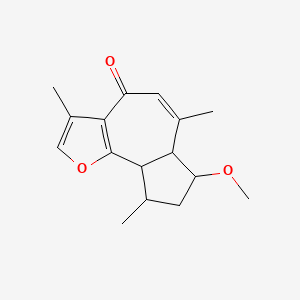

![molecular formula C11H20Cl2N2O B12302082 4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

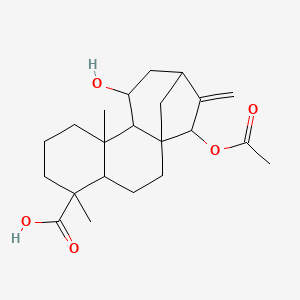

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl ist eine chemische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung ist für ihre einzigartige Struktur bekannt, die eine Aminogruppe und eine Dimethylaminogruppe enthält, die an einen Phenolring gebunden sind. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einer vielseitigen Verbindung für verschiedene chemische Reaktionen und Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Phenol-Zwischenprodukts: Der erste Schritt beinhaltet die Bildung des Phenol-Zwischenprodukts durch eine Reaktion zwischen einer geeigneten aromatischen Verbindung und einem Hydroxylierungsmittel.

Einführung der Aminogruppe:

Dimethylierung: Der letzte Schritt beinhaltet die Dimethylierung der Aminogruppe unter Verwendung eines Methylierungsmittels wie Dimethylsulfat oder Methyliodid.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl typischerweise in großtechnischen Reaktoren unter kontrollierten Bedingungen durchgeführt. Die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Katalysatoren und Lösungsmitteln kann ebenfalls zur Steigerung der Reaktions-effizienz eingesetzt werden.

Chemische Reaktionsanalyse

Reaktionstypen

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Phenolgruppe oxidiert wird, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Aminogruppe in andere funktionelle Gruppen umwandeln, wie z. B. Hydroxylamine oder Amine.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Amino- oder Dimethylaminogruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Halogenide, Thiole und Amine werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Phenolgruppe zur Bildung von Chinonen führen, während die Reduktion der Aminogruppe Hydroxylamine oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese verschiedener organischer Moleküle und Heterocyclen verwendet.

Biologie: Sie wird im Studium von Enzymmechanismen und als Substrat für Enzymassays verwendet.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, darunter als Vorläufer für die Synthese von pharmazeutischen Arzneimitteln.

Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield hydroxylamines or amines.

Wissenschaftliche Forschungsanwendungen

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of various organic molecules and heterocycles.

Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme assays.

Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann je nach spezifischem Enzym und den Reaktionsbedingungen als Enzyminhibitor oder -aktivator wirken. Das Vorhandensein der Amino- und Dimethylaminogruppen ermöglicht es der Verbindung, Wasserstoffbrückenbindungen und andere Wechselwirkungen mit den aktiven Zentren von Enzymen zu bilden und so deren Aktivität zu modulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(3-Amino-2-(dimethylamino)propyl)phenol: Es fehlt die (S)-Konfiguration und es kann andere stereochemische Eigenschaften aufweisen.

4-(3-Amino-2-(methylamino)propyl)phenol: Enthält eine Methylaminogruppe anstelle einer Dimethylaminogruppe, was zu einer unterschiedlichen chemischen Reaktivität führt.

4-(3-Amino-2-(ethylamino)propyl)phenol: Enthält eine Ethylaminogruppe, die ihre sterischen und elektronischen Eigenschaften beeinflusst.

Einzigartigkeit

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl ist einzigartig aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl von Amino- als auch von Dimethylaminogruppen.

Eigenschaften

Molekularformel |

C11H20Cl2N2O |

|---|---|

Molekulargewicht |

267.19 g/mol |

IUPAC-Name |

4-[3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H |

InChI-Schlüssel |

LAVAXZCEGFOATB-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

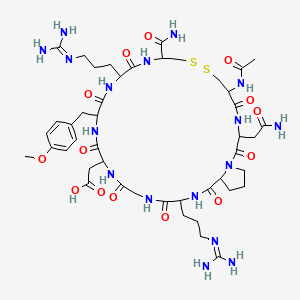

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

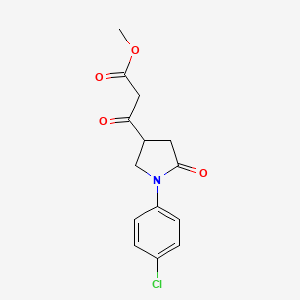

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)